Ammonium thiocarbamate

Thermal Analysis Decomposition Kinetics Synthetic Intermediates

Ammonium thiocarbamate (CAS 16687-42-6; molecular formula CH₆N₂OS; molecular weight 94.14 g/mol) is the ammonium salt of monothiocarbamic acid, belonging to the thiocarbamate family of organosulfur compounds distinguished by a single sulfur substitution in the carbamate backbone. As a water-soluble white crystalline solid with a boiling point of 222.2°C at 760 mmHg and flash point of 88.2°C , it differs fundamentally from the more extensively studied dithiocarbamate salts (which contain two sulfur atoms per functional group) in stoichiometry, reactivity, and thermal behavior.

Molecular Formula CH6N2OS
Molecular Weight 94.14 g/mol
CAS No. 16687-42-6
Cat. No. B102509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium thiocarbamate
CAS16687-42-6
Molecular FormulaCH6N2OS
Molecular Weight94.14 g/mol
Structural Identifiers
SMILESC(=O)(N)[S-].[NH4+]
InChIInChI=1S/CH3NOS.H3N/c2-1(3)4;/h(H3,2,3,4);1H3
InChIKeyPTYONPWKVPLXDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ammonium Thiocarbamate CAS 16687-42-6: Monothiocarbamate Salt with Quantifiable Differentiation from Dithiocarbamate Analogs


Ammonium thiocarbamate (CAS 16687-42-6; molecular formula CH₆N₂OS; molecular weight 94.14 g/mol) is the ammonium salt of monothiocarbamic acid, belonging to the thiocarbamate family of organosulfur compounds distinguished by a single sulfur substitution in the carbamate backbone . As a water-soluble white crystalline solid with a boiling point of 222.2°C at 760 mmHg and flash point of 88.2°C [1], it differs fundamentally from the more extensively studied dithiocarbamate salts (which contain two sulfur atoms per functional group) in stoichiometry, reactivity, and thermal behavior [2].

Why Ammonium Thiocarbamate Cannot Be Substituted with Dithiocarbamate Salts or Alternative Cations in Thermally Sensitive Applications


Ammonium thiocarbamate exhibits thermal decomposition behavior and residue profiles that differ markedly from both its dithiocarbamate counterparts and its potassium thiocarbamate analogs, making generic substitution chemically non-viable in applications where decomposition products influence downstream chemistry or final purity. While ammonium dithiocarbamate decomposes in air to form ammonium thiocyanate and ammonium sulfide [1], ammonium thiocarbamate undergoes vacuum thermal decomposition (303–353 K) to yield exclusively gaseous products—ammonia (NH₃) and carbonyl sulfide (COS)—without leaving any solid residue [2]. Furthermore, alkylammonium thiocarbamates decompose without residue, whereas potassium monothiocarbamates leave potassium sulfate as a residual solid [3]. These quantifiable differences in thermal fate and residue generation directly impact material selection in synthetic chemistry, analytical applications, and any process where thermal processing is involved.

Ammonium Thiocarbamate: Quantified Evidence of Differentiation from Comparators


Thermal Decomposition Product Profile: Residue-Free vs. Residue-Forming Cation Analogs

Alkylammonium thiocarbamates undergo thermal decomposition without leaving any solid residue, whereas potassium monothiocarbamates consistently leave potassium sulfate (K₂SO₄) as a residual solid under identical thermolysis conditions [1]. This residue differential—zero residue for ammonium thiocarbamate derivatives versus quantifiable solid sulfate residue for potassium analogs—directly impacts material selection in applications requiring clean thermal processing or where post-reaction purification steps are cost-prohibitive. Additionally, under vacuum conditions (ca. 10⁻² torr, 303–353 K), ammonium thiocarbamate decomposes stoichiometrically into two molecules of ammonia and one molecule of carbonyl sulfide (NH₄COSNH₂ → 2 NH₃ + COS) [2].

Thermal Analysis Decomposition Kinetics Synthetic Intermediates

Structural and Physicochemical Distinction from Ammonium Dithiocarbamate: Sulfur Content and Material Properties

Ammonium thiocarbamate (CAS 16687-42-6; CH₆N₂OS; MW 94.14) contains one sulfur atom per molecule, whereas ammonium dithiocarbamate (CAS 513-74-6; CH₆N₂S₂; MW 110.2) contains two sulfur atoms [1][2]. This fundamental stoichiometric difference translates into distinct physical properties: ammonium thiocarbamate is a white crystalline solid, while ammonium dithiocarbamate is a yellow orthorhombic crystalline solid [1]. Ammonium dithiocarbamate exhibits a melting point of 99°C (with decomposition) and relative density of 1.451 at 20°C [1], whereas ammonium thiocarbamate has a reported boiling point of 222.2°C at 760 mmHg and flash point of 88.2°C [3]. Both compounds are water-soluble, but their divergent sulfur stoichiometry governs their respective coordination chemistry and metal-binding capacities.

Coordination Chemistry Analytical Reagents Sulfur Donor Ligands

Froth Flotation Selectivity: Thiocarbamate vs. Xanthate Collector Performance Metrics

Thionocarbamate collectors demonstrate superior pH stability range compared to xanthate collectors and possess intrinsic frothing properties that xanthates lack [1]. In nickel sulfide ore flotation studies, isopropyl ethyl thionocarbamate (IPETC) as a representative thiocarbamate-class collector achieved cumulative nickel recoveries in the 50–62% range, compared to the highest cumulative nickel grades obtained with xanthates (PAX and SIBX) [1][2]. In copper slag flotation applications, thionocarbamate collectors MX 980 and TC 1000 at lower dosages (40 g/t) provided high copper concentrate grades of 22.34% and 18.42% respectively, with corresponding recovery rates of 83.98% and 87.78%; increasing dosage to 200 g/t improved recovery rates by over 4 percentage points but decreased copper grade [3]. Flotation kinetics testing demonstrated that TC 1000 achieved over 91% recovery after 20 minutes, outperforming alternative collectors by several percentage points [3].

Mineral Processing Froth Flotation Sulfide Ore Beneficiation

Role as Thiocyanate Synthesis Intermediate: Stoichiometric Conversion vs. Direct Procurement

Ammonium thiocarbamate serves as a distinct intermediate in the industrial synthesis of ammonium thiocyanate via the carbon disulfide–ammonia reaction pathway. In this process, carbon disulfide (CS₂) reacts with aqueous ammonia to first form ammonium dithiocarbamate as an intermediate, which upon heating decomposes to ammonium thiocyanate and hydrogen sulfide (H₂S) [1]. Ammonium thiocarbamate represents the monothio- variant in this reaction cascade and offers alternative reactivity for thiocarbamate ester synthesis when reacted with organic halides in the presence of quaternary ammonium salt catalysts [2]. The key procurement distinction lies in the compound's utility as a reactive building block for O-alkyl and S-alkyl thiocarbamate esters rather than as an end-product thiocyanate source—a functional role not served by ammonium thiocyanate itself.

Ammonium Thiocyanate Synthesis Carbon Disulfide Reaction Chemical Intermediates

Decomposition Kinetics in Vacuum: Quantified Thermal Stability Parameters

The thermal decomposition kinetics of ammonium thiocarbamate have been quantitatively characterized under controlled vacuum conditions. In the temperature range of 303–353 K (approximately 30–80°C) under vacuum (ca. 10⁻² torr), the compound undergoes decomposition into gaseous ammonia and carbonyl sulfide according to the stoichiometric equation NH₄COSNH₂ → 2 NH₃ + COS [1]. The experimental decomposition kinetics across the entire range of degree of decomposition were described by a validated mathematical model: α = (2k₂/ab)(t − t₀)[a + b − 2k₂(t − t₀)] [1]. This quantitative kinetic characterization enables precise prediction of decomposition behavior under defined thermal conditions—a parameter essential for process engineering and safety assessments in industrial-scale handling and storage.

Kinetic Analysis Thermal Stability Process Safety

Ammonium Thiocarbamate CAS 16687-42-6: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Selective Froth Flotation of Complex Sulfide Ores Where pH Robustness and Recovery-Grade Optimization Are Critical

In nickel sulfide (pentlandite) ore flotation circuits, thiocarbamate-based collectors (including ammonium thiocarbamate and its thionocarbamate derivatives) enable higher cumulative nickel recoveries (50–62%) compared to xanthate collectors, which prioritize grade over recovery [1][2]. The broader pH stability range of thiocarbamates relative to xanthates [1] allows process engineers to operate flotation cells across varying pulp pH conditions without collector degradation. In copper slag flotation applications, thionocarbamates at lower dosages (40 g/t) achieve high copper concentrate grades (18.42–22.34% Cu) with 83.98–87.78% recovery, and faster flotation kinetics (>91% recovery at 20 minutes) compared to alternative collectors [3]. This performance profile justifies the procurement of ammonium thiocarbamate as a building block for custom thiocarbamate collector synthesis in mineral processing operations targeting polymetallic sulfide ores where selectivity against iron sulfides (pyrite, pyrrhotite) is paramount.

Synthesis of Thiocarbamate Esters via Quaternary Ammonium-Catalyzed Alkylation

Ammonium thiocarbamate serves as the thiocarbamate salt precursor in the patented synthesis of O-alkyl and S-alkyl thiocarbamate esters. The process involves reacting an aqueous solution of ammonium thiocarbamate with an organic halide in the presence of a catalytic amount of a quaternary ammonium salt [1]. This reaction pathway is exothermic and can be executed by adding the organic halide to the thiocarbamate salt solution with the catalyst present concurrently [1]. The resulting thiocarbamate esters are valuable as agricultural chemicals, pharmaceutical intermediates, and specialty organosulfur building blocks. This application scenario is not accessible using ammonium thiocyanate, ammonium dithiocarbamate, or other thiocyanate salts, making ammonium thiocarbamate the sole appropriate procurement choice for synthetic chemists requiring the monothiocarbamate ester scaffold.

Thermally-Triggered Precursor for Ammonia and Carbonyl Sulfide Generation in Vacuum or Inert Atmosphere Systems

The quantifiably characterized thermal decomposition kinetics of ammonium thiocarbamate under vacuum conditions (303–353 K, ca. 10⁻² torr) provide a predictable source of gaseous ammonia (NH₃) and carbonyl sulfide (COS) in a 2:1 molar ratio according to NH₄COSNH₂ → 2 NH₃ + COS [1]. The availability of a validated kinetic model (α = (2k₂/ab)(t − t₀)[a + b − 2k₂(t − t₀)]) [1] enables precise engineering of gas generation rates for applications such as chemical vapor deposition (CVD), surface passivation treatments, and controlled-atmosphere reactions. The residue-free decomposition profile (complete gasification without solid byproducts) eliminates contamination concerns and post-process cleanup requirements, a distinct advantage over potassium thiocarbamate analogs which leave potassium sulfate residues [2].

Analytical Reagent Development and Metal Coordination Studies Requiring Monothiocarbamate O,S-Donor Ligands

Ammonium thiocarbamate provides the monothiocarbamate anion (NH₂COS⁻), an ambidentate ligand capable of coordinating to metal centers via either oxygen or sulfur atoms [1]. This O,S-donor coordination chemistry is fundamentally distinct from the S,S-donor behavior of dithiocarbamate ligands derived from ammonium dithiocarbamate [2][3]. The lower sulfur content (1 sulfur atom vs. 2 sulfur atoms for dithiocarbamate) and the presence of an oxygen coordination site alter metal-binding selectivity, complex stability, and spectroscopic properties. This differentiation is critical in analytical chemistry applications where selective metal precipitation or spectrophotometric detection is required, as well as in the development of transition metal catalysts where ligand donor atom identity governs catalytic activity and selectivity.

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